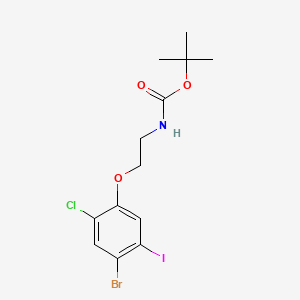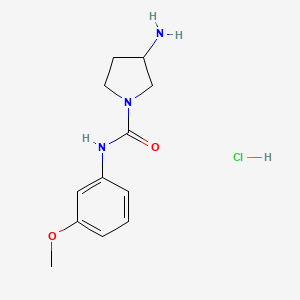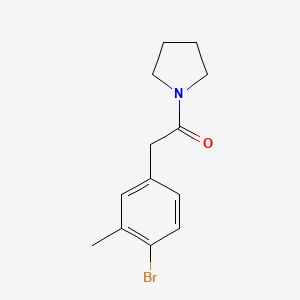![molecular formula C9H10Cl2N2O2 B8246454 4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B8246454.png)
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2O. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and an oxolan-2-ylmethoxy group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with oxolan-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the chlorine atom by the oxolan-2-ylmethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Corresponding alcohol and pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antiviral, antibacterial, and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Agricultural Chemistry:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyrimidine: Lacks the oxolan-2-ylmethoxy group, making it less versatile in certain applications.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can affect its reactivity and applications.
4,6-Dimethoxypyrimidine: Contains methoxy groups instead of chlorine atoms, leading to different chemical properties and reactivity.
Uniqueness
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine is unique due to the presence of both chlorine atoms and the oxolan-2-ylmethoxy group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-(oxolan-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c10-7-4-8(11)13-9(12-7)15-5-6-2-1-3-14-6/h4,6H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDVBWLZOVWLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8246396.png)
![4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B8246398.png)










